9-Methyldecanal

Description

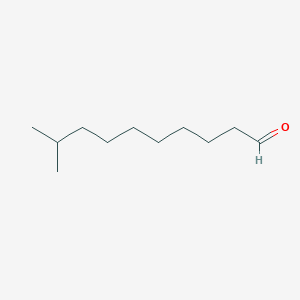

Structure

3D Structure

Properties

IUPAC Name |

9-methyldecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-11(2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWCBRYYFJNRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556391 | |

| Record name | 9-Methyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137352-60-4 | |

| Record name | 9-Methyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9 Methyldecanal and Structural Analogues

Chemo- and Regioselective Synthesis Routes

The selective synthesis of a specific constitutional isomer from a set of possible products is a fundamental challenge in organic chemistry. For 9-methyldecanal, this involves directing reactions to occur at specific positions on the carbon chain and selectively transforming functional groups.

Hydroformylation of Precursor Alkenes (e.g., 9-methyl-1-decene)

Hydroformylation, or oxo synthesis, is a powerful industrial process for producing aldehydes from alkenes using synthesis gas (a mixture of carbon monoxide and hydrogen) and a transition metal catalyst. The regioselectivity of this reaction is a key consideration, determining whether the aldehyde group is added to the terminal or an internal carbon of the double bond, leading to linear or branched aldehydes, respectively.

While the hydroformylation of 1-decene (B1663960) is well-documented to produce a mixture of the linear undecanal (B90771) and the branched 2-methyldecanal, the synthesis of this compound via this method would necessitate the use of 9-methyl-1-decene as the starting material. rsc.orggoogle.com The hydroformylation of such a sterically hindered terminal alkene would be expected to favor the formation of the less-branched, linear aldehyde, which in this case is 10-methylundecanal (B128124), over the more branched 2,9-dimethyl-decanal. The reaction is typically catalyzed by rhodium or cobalt complexes, with ligands playing a crucial role in directing the regioselectivity. For instance, bulky phosphine (B1218219) ligands are often employed to favor the formation of the linear aldehyde. researchgate.net

Table 1: Hypothetical Hydroformylation of 9-methyl-1-decene

| Parameter | Condition | Expected Outcome |

| Catalyst | Rhodium or Cobalt complexes with phosphine ligands | Formation of aldehydes |

| Reactants | 9-methyl-1-decene, CO, H₂ | Primarily 10-methylundecanal and 2,9-dimethyl-decanal |

| Regioselectivity | Dependent on catalyst and ligand selection | Likely favors the less sterically hindered linear product |

Catalytic Oxidation of Corresponding Alcohols (e.g., 9-Methyldecan-1-ol)

A common and effective method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. In the case of this compound, the precursor is 9-methyldecan-1-ol (B128204). researchgate.netd-nb.info This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Several reagents are suitable for this purpose, with 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) mediated oxidation being a preferred method due to its mild conditions and reduced environmental impact when used with a co-oxidant like sodium hypochlorite (B82951). Pyridinium chlorochromate (PCC) is also effective but generates stoichiometric chromium byproducts. The choice of solvent is typically an aprotic one, such as dichloromethane (B109758).

Yields for the oxidation of primary alcohols to aldehydes are generally high, with TEMPO-based methods reporting isolated yields in the range of 85–92%. Purification is often achieved through flash chromatography.

Table 2: Catalytic Oxidation of 9-Methyldecan-1-ol to this compound

| Oxidizing Agent | Co-oxidant/Solvent | Typical Yield | Reference |

| TEMPO | Sodium hypochlorite / Dichloromethane | 85-92% | |

| PCC | Dichloromethane | 75-80% |

Multi-step Convergent Synthesis Strategies

A plausible convergent synthesis for this compound can be adapted from the reported synthesis of the structurally similar 8-methyldecanal. This strategy begins with a Grignard coupling reaction between two smaller, readily available building blocks. For this compound, this would involve the reaction of isopentyl magnesium bromide with 6-bromohexan-1-ol, catalyzed by dilithium (B8592608) tetrachlorocuprate, to form the precursor alcohol, 9-methyldecan-1-ol. mdpi.com This alcohol is then oxidized to the target aldehyde, this compound, as described in the previous section.

This multi-step approach offers advantages in terms of the accessibility of starting materials and the ability to introduce the desired branching at a specific position in a controlled manner.

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral molecules, which exist as non-superimposable mirror images (enantiomers), is a major focus of modern organic chemistry. For branched-chain aldehydes like this compound, the methyl-bearing carbon can be a stereocenter, leading to the existence of (R)- and (S)-enantiomers.

Enantioselective Preparation of Branched Aldehydes and Analogues

The enantioselective synthesis of α-branched aldehydes is a challenging area of research due to issues of reactivity and selectivity. nih.govharvard.edu However, significant progress has been made using both organocatalytic and metal-catalyzed approaches. d-nb.infonih.gov These methods often involve the α-functionalization of a simpler, non-branched aldehyde.

For instance, organocatalytic methods using chiral amines can activate aldehydes towards enantioselective alkylation or other C-C bond-forming reactions. nih.gov Metal-based catalysts, often in combination with chiral ligands, can also achieve high levels of enantioselectivity in reactions such as allylic alkylations that produce branched aldehydes. d-nb.info

While specific enantioselective syntheses of this compound are not extensively reported, the general principles established for other branched aldehydes could be applied. This would likely involve a multi-step sequence where the chiral center is introduced early on and carried through to the final product.

Control of Chiral Centers in Branched-Chain Aliphatic Compounds

The control of stereochemistry is paramount in the synthesis of chiral compounds. In the context of branched-chain aliphatic compounds like this compound, this involves strategies that can selectively produce one enantiomer over the other.

One common approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. The Evans oxazolidinone auxiliaries, for example, are widely used for the stereoselective alkylation of carbonyl compounds. sioc-journal.cn

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. This can involve the use of chiral metal complexes or organocatalysts to control the facial selectivity of a reaction, such as the addition of a nucleophile to an aldehyde or an enolate. researchgate.netacs.org The development of such catalytic systems for the synthesis of ω-1 methyl-branched aldehydes like this compound remains an active area of research. acs.org

Sustainable Synthesis and Green Chemistry Principles

The synthesis of fine chemicals, including fragrances like this compound, is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. numberanalytics.comvito.be

A key aspect of green chemistry in the synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 9-methyldecan-1-ol. Traditional oxidation methods often rely on stoichiometric, chromium-based reagents, which are toxic and generate significant hazardous waste. Modern approaches employ catalytic systems that are more environmentally benign.

One of the most popular and effective systems for the selective oxidation of primary alcohols to aldehydes is based on the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical, commonly known as TEMPO. nih.gov This method uses a catalytic amount of TEMPO in conjunction with a stoichiometric oxidant, such as sodium hypochlorite (NaClO), often with sodium bromide as a co-catalyst. nih.govvapourtec.com

The catalytic cycle (as shown in Scheme 1) involves the oxidation of TEMPO to the active N-oxoammonium ion by the primary oxidant (NaClO). orgsyn.org This ion then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine (B1172632) form of TEMPO, which can re-enter the catalytic cycle. This process is highly efficient and selective for primary alcohols, preventing over-oxidation to carboxylic acids, which can be a problem with other oxidants. orgsyn.orgresearchgate.net The use of inexpensive and readily available bleach as the terminal oxidant and the catalytic nature of the process significantly reduce the environmental impact compared to older methods. nih.gov

Scheme 1: Proposed Catalytic Cycle for TEMPO/NaOCl Oxidation of Alcohols

This simplified diagram illustrates the key species involved in the TEMPO-catalyzed oxidation of a primary alcohol (R-CH₂OH) to an aldehyde (R-CHO).

The benefits of the TEMPO/NaClO system include:

High Selectivity: Preferential oxidation of primary alcohols to aldehydes with minimal formation of carboxylic acid byproducts. nih.gov

Mild Conditions: Reactions are typically run at ambient temperature and atmospheric pressure, reducing energy consumption. vito.benih.gov

Reduced Waste: Avoids the use of heavy metal oxidants, leading to a more environmentally friendly waste stream. vito.be

Benign Reagents: Utilizes inexpensive and relatively safe reagents like bleach and salt. nih.gov

Research has demonstrated the effectiveness of this system for a wide range of alcohols, including those with sensitive functional groups. vapourtec.comnih.gov

| Catalyst/Reagent System | Substrate | Product | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| TEMPO/NaClO/NaBr | Primary Alcohols | Aldehydes | Generally >90% | High selectivity, mild conditions, environmentally benign. | nih.govvapourtec.com |

| Pd-catalyst/Syngas | Aryl Bromides | Aryl Aldehydes | Good to Excellent | Atom-efficient use of CO and H2. | researchgate.net |

| Aldehyde Dehydrogenase | Aldehydes | Carboxylic Acids | 61% (gram-scale) | Perfect chemoselectivity, aqueous conditions. | uva.nl |

Process intensification refers to the development of innovative technologies to dramatically improve chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. numberanalytics.com Continuous-flow manufacturing is a prime example of process intensification and is highly suitable for the synthesis of aldehydes like this compound. beilstein-journals.org

Instead of large-scale batch reactors, flow chemistry involves pumping reagents through a network of tubes or microreactors. beilstein-journals.org This approach offers significant advantages for oxidation reactions, which can be exothermic and pose safety risks on a large scale.

Key benefits of continuous-flow manufacturing for aldehyde synthesis include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, and superior heat transfer capabilities prevent dangerous temperature spikes. beilstein-journals.org

Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and selectivity. numberanalytics.comresearchgate.net The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to faster and more efficient reactions. numberanalytics.com

Scalability: Scaling up production is achieved by running the flow system for a longer duration or by "numbering up" (running multiple systems in parallel), which is often simpler and more predictable than scaling up a batch reactor. numberanalytics.comvapourtec.com

Recent studies have highlighted the successful application of continuous-flow TEMPO oxidation of various alcohols, demonstrating its robustness and potential for industrial-scale synthesis of aldehydes. vapourtec.comnih.govacs.org For example, a flow protocol for TEMPO/NaOCl oxidation was developed that can be coupled with an inline reactive extraction, simplifying product isolation. vapourtec.comnih.gov

| Technology | Application Example | Key Findings/Advantages | Reference |

|---|---|---|---|

| Continuous-Flow Reactor | TEMPO/NaOCl Oxidation of Alcohols | Improved heat/mass transfer, enhanced safety, scalability, high yields. | vapourtec.comnih.gov |

| Continuous-Flow with Syngas | Reductive Carbonylation of Aryl Bromides | Precise control of gas-to-liquid ratio, intensified conditions (higher temp/pressure), successful gram-scale synthesis. | researchgate.net |

| Microwave-Assisted Flow | Synthesis of α,β-unsaturated ketones | Rapid, efficient synthesis using a heterogeneous catalyst, applicable to multigram scale. | nih.gov |

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. numberanalytics.com Whether in batch or flow synthesis, factors such as temperature, catalyst loading, solvent, and pH can significantly influence the reaction outcome. nih.govwhiterose.ac.uk

For the TEMPO-catalyzed oxidation of 9-methyldecan-1-ol, key parameters to optimize include:

Catalyst Loading: While TEMPO is a catalyst, its concentration (typically 1-10 mol%) can affect the reaction rate. nih.gov Optimal loading balances reaction speed with cost and ease of removal.

Temperature: These oxidations are often run at ambient or slightly cooler temperatures (e.g., 0-25 °C) to maintain high selectivity and prevent side reactions or catalyst degradation. nih.gov In flow chemistry, higher temperatures can sometimes be used to accelerate reactions without detrimental effects due to the short residence times. beilstein-journals.org

Solvent System: A biphasic solvent system, such as dichloromethane (DCM) and water, is commonly used. nih.govvapourtec.com The aldehyde product dissolves in the organic layer while the salt byproducts remain in the aqueous layer, which can simplify workup.

pH Control: Maintaining the pH of the aqueous layer at an optimal level (around 9-10) is crucial for the reaction's efficiency. nih.gov This is typically achieved by adding a buffer like sodium bicarbonate. nih.gov

Systematic optimization, often using Design of Experiments (DoE) methodologies, allows researchers to efficiently map the effects of multiple variables and their interactions to find the ideal conditions for maximizing product yield and minimizing impurities. whiterose.ac.uk For instance, optimization studies for a continuous flow TEMPO oxidation identified the ideal concentrations, flow rates, and temperatures to achieve high conversion rates. nih.gov

| Parameter | Typical Range/Condition | Impact on Reaction | Reference |

|---|---|---|---|

| Temperature | 0 - 25 °C (Batch), Higher in Flow | Affects reaction rate and selectivity. Lower temperatures often favor selectivity. | nih.govnih.gov |

| Catalyst Loading (TEMPO) | 1 - 10 mol% | Impacts reaction speed and cost. Higher loading increases rate but also cost. | nih.govnih.gov |

| Solvent | Biphasic (e.g., DCM/Water) | Facilitates reaction and product separation. | nih.govvapourtec.com |

| pH | ~9-10 | Crucial for the efficiency of the NaOCl oxidant and catalytic cycle. | nih.gov |

| Residence Time (Flow) | Minutes (e.g., 20-60 min) | Determines the extent of reaction; optimization is key to balance conversion and throughput. | beilstein-journals.orgnih.gov |

Biosynthesis and Metabolic Pathways of 9 Methyldecanal

Elucidation of Biological Precursor Pathways

The biosynthesis of 9-methyldecanal likely originates from branched-chain fatty acids, which are common in many organisms. nih.gov The carbon skeleton of this compound suggests a precursor molecule derived from the fatty acid synthesis pathway, with modifications to introduce the methyl branch at the 9th position. Fatty acid synthesis generally begins with acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions to elongate the carbon chain. libretexts.orgyoutube.com

The introduction of a methyl group can occur through several mechanisms in fatty acid biosynthesis. One possibility is the utilization of a branched-chain primer, such as isovaleryl-CoA (derived from the amino acid leucine), which would place a methyl branch near the terminus of the growing fatty acid chain. Subsequent elongation cycles would then build the rest of the carbon backbone.

Alternatively, the methyl group could be introduced later in the pathway via a methyltransferase enzyme, although this is a less common route for simple branched-chain fatty acids. The most probable precursors are, therefore, long-chain branched fatty acids that undergo specific enzymatic modifications to yield the final aldehyde product.

| Potential Precursor Type | Origin/Metabolic Pathway | Relevance to this compound |

| Branched-Chain Fatty Acids | Amino Acid Catabolism (e.g., Leucine, Valine, Isoleucine), Fatty Acid Synthesis with Branched Primers | Provides the characteristic methyl-branched carbon skeleton. |

| Straight-Chain Fatty Acids | De novo Fatty Acid Synthesis | Would require a subsequent methylation step, which is less common for this type of structure. |

Enzymatic Transformations and Biocatalytic Pathways

The conversion of a fatty acid precursor into this compound would involve a series of enzymatic steps, primarily catalyzed by oxidoreductases.

The final step in the biosynthesis of many aldehydes, including likely that of this compound, is the oxidation of the corresponding primary alcohol, 9-methyldecan-1-ol (B128204). This reaction is typically catalyzed by alcohol dehydrogenases (ADHs), a broad class of oxidoreductase enzymes. frontiersin.orgnih.gov ADHs facilitate the transfer of a hydride ion from the alcohol to a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, resulting in the formation of an aldehyde, NADH, and a proton. frontiersin.org

The reaction can be summarized as: 9-methyldecan-1-ol + NAD+ ⇌ this compound + NADH + H+

While this reaction is reversible, the cellular context, including the concentrations of reactants and products, often favors the oxidative direction for the biosynthesis of aldehydes that serve specific biological roles, such as signaling or defense. nih.gov

Aldehydes like this compound are often transient intermediates in broader lipid metabolic networks. Fatty aldehydes can be generated from the catabolism of various lipids, including fatty alcohols and sphingolipids. nih.gov Conversely, they can be further metabolized. For instance, fatty aldehyde dehydrogenase can oxidize fatty aldehydes to their corresponding carboxylic acids, which can then enter beta-oxidation for energy production or be used for the synthesis of other lipids. nih.gov

The presence of this compound could, therefore, represent a branch point in lipid metabolism, where a branched-chain fatty acid is diverted from typical catabolic or anabolic pathways to produce a specialized volatile organic compound.

| Enzyme Class | Function | Probable Role in this compound Metabolism |

| Fatty Acyl-CoA Reductase | Reduces fatty acyl-CoA to a fatty aldehyde. | An alternative initial step to produce a fatty aldehyde directly from a fatty acid derivative. |

| Alcohol Dehydrogenase (ADH) | Interconverts alcohols and aldehydes/ketones. | Catalyzes the final step in the synthesis of this compound from 9-methyldecan-1-ol. |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehydes to carboxylic acids. | A potential catabolic pathway for this compound, converting it to 9-methyldecanoic acid. |

Bioproduction and Isolation from Natural Sources

While specific documentation on the isolation of this compound from natural sources is sparse in the reviewed literature, branched-chain fatty aldehydes are known to occur in various organisms. scilit.com They can function as pheromones in insects or as volatile organic compounds (VOCs) in plants and microbes. nih.govwikipedia.orgswesiaq.se As VOCs, such compounds can be involved in chemical communication, defense mechanisms, or be byproducts of metabolic processes. nih.gov

The isolation of such compounds from natural sources typically involves extraction with organic solvents followed by chromatographic techniques, such as gas chromatography (GC), to separate the volatile components. Structural elucidation is then commonly achieved through mass spectrometry (MS).

Metabolite Profiling in Biological Systems

Metabolite profiling, or metabolomics, is the systematic study of the small molecule profiles of biological systems. Although no specific studies explicitly identifying this compound were found in the provided search results, the analytical techniques used in metabolomics are well-suited for its detection.

The standard approach for identifying and quantifying volatile metabolites like this compound in a biological sample (e.g., cell culture, tissue, or biofluid) would involve gas chromatography-mass spectrometry (GC-MS). nih.gov This technique separates volatile compounds based on their physicochemical properties and then fragments them to produce a characteristic mass spectrum, which can be compared to spectral libraries for identification.

Given the chemical nature of this compound, it would be detectable in untargeted metabolomics studies that focus on the volatile and semi-volatile fractions of a sample. Its presence would suggest the activity of the biosynthetic pathways discussed, namely branched-chain fatty acid metabolism and the subsequent reductive and oxidative transformations.

| Analytical Technique | Application in Metabolite Profiling | Relevance for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. | The primary method for detecting and identifying this compound in biological samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of less volatile small molecules. | Could be used to detect precursor or catabolic products of this compound, such as 9-methyldecanoic acid. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of metabolites. | Could be used to identify this compound in complex mixtures, though it is generally less sensitive than MS-based methods. |

Analytical Methodologies in 9 Methyldecanal Research

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 9-methyldecanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of the aldehyde group.

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. libretexts.org The carbonyl carbon of the aldehyde group gives a distinct peak in the downfield region of the spectrum. The remaining carbon signals, including the methyl branch at the C-9 position, can be assigned based on their chemical shifts, confirming the branched nature of the aldehyde. libretexts.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Feature |

| ¹H | 9.5 - 10.0 | Aldehydic proton (-CHO) |

| ¹³C | ~200 | Carbonyl carbon (C=O) libretexts.org |

| ¹H | 0.8 - 1.6 | Methyl and methylene (B1212753) protons in the alkyl chain |

| ¹³C | 10 - 40 | Alkyl carbons |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The most prominent absorption band in the FT-IR spectrum of this compound is the strong C=O stretching vibration of the aldehyde group, which typically appears around 1720 cm⁻¹. Additionally, the spectrum will show characteristic C-H stretching vibrations for the aliphatic chain in the region of 2800–3000 cm⁻¹. The presence of a medium intensity C-H stretch from the aldehyde group itself can sometimes be observed around 2720 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| C=O Stretch | ~1720 | Aldehyde |

| C-H Stretch | 2800 - 3000 | Aliphatic (CH₂, CH₃) |

| C-H Stretch | ~2720 | Aldehyde (-CHO) |

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and detection of this compound, especially when it is part of a complex mixture of volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Aldehyde Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the detection and identification of volatile aldehydes like this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. etamu.edu As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule. libretexts.orgchromatographyonline.com The molecular ion peak, if present, corresponds to the molecular weight of this compound (170.29 g/mol ). nih.govnist.gov The fragmentation pattern, showing the relative abundance of different mass-to-charge ratio (m/z) fragments, allows for confident identification, often by comparison to spectral libraries. etamu.eduresearchgate.net The retention time from the gas chromatogram provides an additional layer of identification when compared to a known standard. etamu.edu

Table 3: Key GC-MS Data for this compound

| Parameter | Description |

| Molecular Weight | 170.29 g/mol nih.govnist.gov |

| Kovats Retention Index | Varies depending on the column and conditions, but serves as a key identifier when compared to standards. nist.gov |

| Key Mass Fragments | The mass spectrum will show a characteristic pattern of fragments resulting from the cleavage of the parent molecule. |

High-Performance Liquid Chromatography (HPLC) with Derivatization Techniques

While GC-MS is well-suited for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly when dealing with less volatile samples or when enhanced sensitivity is required. Aldehydes themselves often lack a strong chromophore for UV detection. hitachi-hightech.com To overcome this, a derivatization step is commonly employed. hitachi-hightech.comwaters.com

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones. hitachi-hightech.comwaters.com These derivatives are highly colored and can be readily detected by a UV-Vis detector, significantly improving the sensitivity of the analysis. hitachi-hightech.com The separation of the derivatized this compound is then achieved on a reversed-phase HPLC column. tandfonline.comoiv.int Another derivatization approach involves post-column reaction with reagents like 1,3-cyclohexanedione (B196179) to produce fluorescent compounds, which can be detected with high sensitivity. jasco-global.comjasco-global.com

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with human sensory perception. wikipedia.org This method is particularly valuable for identifying odor-active compounds, such as this compound, in complex aroma mixtures. tandfonline.comjst.go.jpmdpi.com

Quantitative Analysis and Application of Analytical Standards

The quantitative determination of this compound is predominantly achieved through chromatographic methods, which are essential for separating the analyte from complex matrices and measuring its concentration.

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC allows for both quantification and identification. For accurate quantification, an internal standard is often used, and the results are based on the comparison of peak areas. The Kovats retention index (RI) is a critical parameter for the identification of this compound on a specific GC column. nist.gov The National Institute of Standards and Technology (NIST) provides reference data for its retention index on a standard non-polar column, which is crucial for its unambiguous identification in complex mixtures. nist.gov

Table 1: GC Retention Index for this compound

| Parameter | Value | Reference |

|---|---|---|

| Kovats' RI | 1236 | nist.gov |

| Column Phase | DB-1 (non-polar) | nist.gov |

| Temperature Program | 50°C (3 min hold) to 280°C at 5 K/min | nist.gov |

| Carrier Gas | Helium | nist.gov |

This interactive table provides referenced Gas Chromatography data for the identification of this compound.

High-Performance Liquid Chromatography (HPLC) is also employed, particularly for samples where the analyte is present at trace levels or in a non-volatile matrix. Since aldehydes like this compound lack a strong chromophore for UV detection, a derivatization step is typically required. researchgate.net Reaction with 2,4-dinitrophenylhydrazine (DNPH) produces a colored hydrazone derivative that can be detected with high sensitivity by an HPLC-UV detector. researchgate.net

In specific research contexts, such as the analysis of volatile organic compounds (VOCs) from biological samples, specialized sampling techniques are combined with GC-MS. For instance, in a study on lamb wool volatiles, a sample enrichment probe (SEP) was used for the quantitative analysis of various compounds, including this compound. oup.com The peak areas of the identified VOCs were normalized across all samples to allow for accurate comparison. oup.com

Table 2: Example of Quantitative Volatile Compound Analysis Including this compound

| Study Context | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Neonatal Lamb Recognition Cues | Sample Enrichment Probe (SEP) with GC-MS | The odor profiles of twin lambs, which include this compound, are quantitatively almost identical but differ significantly (P < 0.001) from other lambs. | oup.com |

This interactive table summarizes findings from a quantitative analysis study involving this compound.

Furthermore, purified this compound serves as an analytical standard. In this capacity, a highly pure sample of the compound is used to calibrate analytical instruments, verify peak identification by retention time matching, and create calibration curves for the accurate quantification of the analyte in unknown samples.

Assessment of Purity and Identification of Byproducts

The purity of this compound is a critical parameter, as impurities can interfere with experimental results or alter its chemical and sensory properties. The assessment of purity and the identification of byproducts are therefore essential steps in its synthesis and use.

Purity is commonly determined by Gas Chromatography (GC), where the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. tcichemicals.comtcichemicals.com Commercial standards for similar aldehydes are often supplied with a specified purity of greater than 97% or 98%, as determined by GC. tcichemicals.comtcichemicals.com

GC-MS is a powerful tool for this purpose, as it not only separates impurities but also provides their mass spectra, which aids in their structural elucidation. Spectroscopic methods are also vital for confirming the identity of the primary compound and characterizing any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H NMR confirms the presence of the characteristic aldehyde proton signal, while ¹³C NMR can resolve the branching at the C9 position.

Fourier-Transform Infrared (FT-IR) spectroscopy : This technique is used to identify the key functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde group around 1720 cm⁻¹.

Table 3: Spectroscopic Data for Characterization of this compound

| Technique | Key Signal | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Aldehyde proton (CHO) | Confirms aldehyde functionality | |

| ¹³C NMR | Carbonyl carbon, C9 carbon | Confirms aldehyde and branching | |

| FT-IR | ~1720 cm⁻¹ | Strong C=O stretch |

This interactive table outlines the primary spectroscopic signals used to identify this compound.

Byproducts in this compound samples can originate from the synthesis process or from degradation over time. Since this compound can be synthesized via the oxidation of 9-methyldecan-1-ol (B128204), incomplete oxidation can leave residual alcohol in the final product. nih.gov Conversely, over-oxidation is a common issue, leading to the formation of the corresponding carboxylic acid, 9-methyldecanoic acid, as a byproduct. nih.gov Other potential byproducts can include isomers formed during certain synthesis routes like hydroformylation. acs.orgscispace.com Purification methods such as flash chromatography are employed to remove these byproducts and achieve high purity. rsc.org

Biological Functions and Chemical Ecology of 9 Methyldecanal

Role as an Odor-Active Compound and Flavor Component

9-Methyldecanal is a branched-chain aldehyde recognized for its contribution to the aroma of various natural products. Its distinct chemical structure lends it specific sensory properties that are significant in the food and fragrance industries.

Contribution to Food Aroma Profiles (e.g., Gouda-type cheese maturation)

Research has identified this compound as a key odor-active compound, particularly in the context of cheese maturation. Studies on Gouda-type cheese have shown that this aldehyde is a significant contributor to the desirable aroma profile that develops during the ripening process. wikipedia.org The maturation of Gouda cheese is a complex process involving the breakdown of proteins, lipids, and sugars by microbial and enzymatic action, which can last from several weeks to over a year. wikipedia.org This process generates a variety of volatile compounds that create the characteristic flavor of the cheese. wikipedia.org The presence of this compound has been linked to the favorable flavor characteristics that enhance consumer acceptance of matured Gouda cheese.

The development of flavor in Gouda cheese progresses through distinct stages, from young and mild to aged and complex with caramel-like, brothy, and nutty notes. ufl.edu The enzymatic and microbial transformations during maturation, which can range from 4 weeks to over 3 years, lead to the formation of such flavor compounds. ufl.eduresearchgate.net

Table 1: Maturation Stages and Flavor Development in Gouda Cheese. ufl.eduresearchgate.netnih.gov

Mechanisms of Olfactory Perception and Sensory Attributes

The perception of odor begins when volatile molecules like this compound bind to olfactory receptors (ORs) located in the olfactory sensory neurons (OSNs) of the nasal epithelium. biologists.comresearchgate.net This binding event initiates a signal transduction cascade, converting the chemical signal into an electrical signal that is sent to the olfactory bulb in the brain for processing. biologists.comfrontiersin.org The human genome contains a large family of OR genes, allowing for the detection and discrimination of millions of different odorants. biologists.comresearchgate.net

Function in Cellular Signaling Pathways

Beyond its role as a flavor and aroma compound, this compound can participate in cellular processes through its chemical reactivity as an aldehyde.

Interaction with Biological Amines via Schiff Base Formation

A significant reaction of aldehydes is their condensation with primary amines to form a class of compounds known as Schiff bases (or imines). echemi.comresearchgate.net This reaction involves the formation of a carbon-nitrogen double bond (C=N-R) and the elimination of a water molecule. researchgate.netuv.es The formation of a Schiff base is a reversible process that can occur under acidic or basic conditions. uv.es

The interaction of this compound with biological amines, such as the amino groups present in amino acids and proteins, can lead to the formation of Schiff bases. This covalent modification is a potential mechanism by which this compound can interact with and influence biological systems at a molecular level. The stability of the resulting Schiff base can vary, with those formed from aromatic aldehydes generally being more stable than those from aliphatic aldehydes. echemi.com

Modulation of Protein Function and Other Biomolecule Modifications

The formation of Schiff bases between aldehydes and proteins can affect protein function and cellular signaling pathways. Proteins are crucial for virtually all biological processes, and their function is intricately linked to their three-dimensional structure and chemical properties. hawaii.edu By reacting with amine groups in proteins, such as the side chain of the amino acid lysine (B10760008), this compound can induce structural and functional changes.

This modification can alter a protein's activity, its interactions with other molecules, or its susceptibility to degradation. hawaii.edu Such modulation of protein function is a key mechanism through which small molecules can exert biological effects. The ability of this compound to modify proteins and other biomolecules underlies its potential role in cellular processes.

Ecological Significance and Inter-organismal Interactions

Chemical signaling is a fundamental mode of communication between organisms. wikipedia.org Volatile organic compounds, including aldehydes, often act as semiochemicals—chemicals that convey information between individuals. wikipedia.org There is evidence to suggest that this compound may play a role in such interactions.

Research investigating the chemical signals involved in neonatal offspring recognition in sheep has tentatively identified this compound in the wool of lambs. core.ac.uk In many mammal species, the bond between a mother and her newborn is critical for survival and is often mediated by pheromones released by the lamb, allowing the ewe to recognize her offspring by its unique scent. core.ac.uk The presence of this compound in this context suggests a potential role in the complex chemical bouquet that facilitates this vital inter-organismal interaction.

Furthermore, many insects use branched-chain hydrocarbons and aldehydes as pheromones for communication, including signaling for mating, aggregation, or alarm. ufl.eduresearchgate.netnih.gov For instance, various dimethyl-branched hydrocarbons serve as sex pheromones in insects like the coffee leaf miner, Leucoptera coffeella. nih.gov While a direct pheromonal role for this compound has not been explicitly established in the provided results, its structural characteristics are consistent with those of known insect semiochemicals, indicating a potential for such ecological functions. nih.govcftri.res.in

Table 2: List of Compound Names Mentioned in the Article.

Characterization as a Semiochemical or Pheromone Candidate

Semiochemicals are chemical substances that carry information between organisms, mediating their interactions. wikipedia.orgbioprotectionportal.com A specific class of semiochemicals, pheromones, facilitates communication between individuals of the same species. wikipedia.orgresearchgate.net Research has identified this compound as a component of a complex chemical signature in mammals, suggesting its role as a semiochemical, particularly as a pheromone candidate in neonatal recognition.

A key study on Dohne Merino lambs (Ovis aries) characterized the volatile organic compounds (VOCs) present in the wool of newborn lambs, which constitute the olfactory cue essential for the ewe to recognize her offspring. oup.com This bond is critical for lamb survival and relies on the ewe memorizing the individual scent of her lamb shortly after birth. oup.com Through comprehensive headspace analysis of wool samples, researchers identified a series of methyl-branched, long-chain aldehydes, including this compound. oup.comcore.ac.uk

The presence of this compound in the neonatal fleece, which is licked by the ewe, strongly supports its function as part of a pheromonal bouquet. The temporal changes in the composition of these VOCs, including this compound, likely contribute to the dynamic nature of the recognition cue as the lamb matures. oup.com The compound was detected in the wool of lambs on day 1 and day 7 after birth, but was absent by day 100, indicating its specific importance during the early bonding period. oup.com

The table below summarizes the detection of this compound and related compounds in the wool of Dohne Merino lambs at different time points, as identified in research studies.

| Compound ID | Compound Name | Presence on Day 1 | Presence on Day 7 | Presence on Day 100 |

| C42 | This compound | ✓ | ✓ | - |

| C51 | 10-Methylundecanal (B128124) | ✓ | ✓ | - |

| C68 | 12-Methyldodecanal | ✓ | ✓ | - |

| C77 | 13-Methyltetradecanal | ✓ | ✓ | - |

| C86 | 14-Methylpentadecanal | ✓ | ✓ | - |

| Data sourced from a 2010 study on the temporal changes in the neonatal recognition cue of Dohne Merino lambs. oup.com |

Role in Volatile Organic Compound (VOC) Emission Profiles of Organisms

Volatile Organic Compounds (VOCs) are a broad class of chemicals that evaporate easily at room temperature and are emitted by a wide range of sources, including plants, animals, and industrial processes. mdpi.comcopernicus.org The specific mixture of VOCs released by an organism is known as its emission profile, which can serve as a unique chemical "fingerprint." ourair.orgmdpi.com

The significance of this compound lies in its contribution to this specific biogenic VOC profile. The composition of these profiles is not static; it can change based on factors like age, diet, and physiological state. Research on Merino lambs demonstrated that the quantitative composition of the VOC profile, including the presence of this compound and other branched-chain aldehydes, undergoes temporal changes. oup.com These shifts in the emission profile are crucial as they likely correlate with the changing nature of the chemical signals an animal sends over its lifetime. oup.com

Mediating Chemical Communication in Ecosystems

Chemical communication is a fundamental process that governs interactions within and between species in virtually all ecosystems. wikipedia.orgfrontiersin.org Organisms use chemical cues to find mates, locate food, recognize kin, and avoid predators. wikipedia.orgusda.gov this compound, as a component of a mammalian scent signature, plays a role in this intricate web of chemical information exchange.

The most clearly defined role for this compound in mediating chemical communication is in the context of maternal-offspring bonding in sheep. oup.com The compound is part of a multi-component signal that facilitates one of the most critical social interactions for a newborn mammal: securing maternal care and nourishment. oup.comcore.ac.uk The ewe's ability to distinguish her lamb from others in a large flock is an act of precise chemical recognition, where the specific blend of volatiles, including this compound, serves as the identifying signal. oup.com

While the direct role of this compound has been characterized in this specific mammalian relationship, the presence of such compounds highlights a broader principle in chemical ecology. Complex mixtures of chemicals, rather than single molecules, often mediate biological interactions. mdpi.comnih.gov The specific ratio and composition of these chemical cocktails are what convey precise information, whether in plant-insect interactions or social communication among vertebrates. usda.govmdpi.com The study of individual components like this compound is therefore crucial to understanding the complexity of these chemical languages. frontiersin.org

Toxicological Research and Safety Assessment in Biological Systems

The toxicological evaluation of chemical compounds is essential for assessing their potential risks to biological systems. frontiersin.orgfda.gov For aliphatic aldehydes like this compound, toxicological research focuses on their inherent chemical reactivity. Aldehydes are electrophilic and can react with biological nucleophiles such as primary nitrogen groups on amino acid residues, potentially forming adducts and disrupting normal biological processes. nih.gov

The safety assessment of saturated aliphatic aldehydes often considers their metabolic pathways. These compounds are generally metabolized through fatty acid and tricarboxylic acid pathways. inchem.org Toxicological evaluations are conducted to determine safety profiles, and for many linear aliphatic aldehydes, studies in rodents have indicated low acute toxicity. inchem.org The inhalation of saturated aldehydes shows that toxicity tends to decrease as the carbon chain length increases. mmsl.cz

Specific toxicological assessments have been conducted to evaluate the safety profile of this compound for its use in certain consumer applications. One such evaluation found no significant genotoxic effects when the compound was tested under controlled laboratory conditions. This type of research is fundamental to the risk assessment process and informs regulatory bodies like the Food and Drug Administration (FDA) and its National Center for Toxicological Research (NCTR), which oversee the safety of food additives and components in consumer goods. fda.govdigicomply.com

The table below outlines general principles and focus areas in the toxicological research of aliphatic aldehydes.

| Research Area | Focus of Investigation | Rationale and Significance |

| Chemical Reactivity | Interaction with biological molecules like proteins and DNA. nih.govtandfonline.com | The aldehyde functional group is reactive and can form Schiff bases with amines, potentially altering protein function and cellular signaling. nih.gov |

| Metabolism | Evaluation of metabolic pathways (e.g., oxidation to carboxylic acids). inchem.org | Understanding how the body processes and eliminates the compound is key to assessing potential accumulation and toxicity. |

| Genotoxicity | Assessment of the potential to damage genetic material (DNA). | This is a critical endpoint in safety assessment to rule out mutagenic or carcinogenic potential. |

| Structure-Toxicity Relationship | Comparison of toxicity based on carbon chain length and branching. mmsl.cz | For saturated aliphatic aldehydes, toxicity generally decreases with a longer carbon chain. mmsl.cz |

Structure Activity Relationship Sar and Receptor Binding Studies

Principles of SAR and Quantitative Structure-Activity Relationship (QSAR) in Aldehyde Research

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. teagasc.ie For aldehydes, these studies often focus on how modifications to the carbon chain length, branching, and degree of saturation impact properties like odor, toxicity, or flavor perception. teagasc.iegoogle.com

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations to predict the activity of new compounds. oup.comresearchgate.net In aldehyde research, QSAR models have been developed for various endpoints, including aquatic toxicity and flavor thresholds. google.comnih.gov For instance, the aquatic toxicity of aldehydes has been modeled using descriptors like the 1-octanol/water partition coefficient (log K_ow), which represents hydrophobicity, and electronic parameters that describe the reactivity of the aldehyde group. nih.govthegoodscentscompany.com Similarly, QSAR models for the flavor thresholds of aldehydes in beer have been developed, demonstrating strong nonlinear relationships between the threshold and various structural descriptors. google.comontosight.ai These models often incorporate parameters that account for molecular size, shape, and electronic properties, which are all influenced by factors like the branching present in 9-methyldecanal. google.comontosight.ai

Influence of Alkyl Chain Branching on Biological Activity

The presence of a methyl branch in the alkyl chain of this compound has a significant impact on its physical and biological properties, particularly its odor profile and volatility.

Odor Profile: The branching in this compound contributes to a distinct aroma. It is described as having a green, fatty, and aldehydic odor. google.com In contrast, its straight-chain counterpart, decanal (B1670006), is noted for its citrusy, orange-rind scent. alphaaromatics.com This difference highlights how a simple methyl group can alter the way a molecule interacts with olfactory receptors, leading to different scent perceptions. Other branched aldehydes also exhibit unique scent characteristics; for example, 8-methyl nonanal (B32974) is described as having citrus, sweet, waxy, and milky notes. google.com The position and nature of the branching can lead to a wide range of odor profiles, from woody and spicy to fruity and ozonic. google.com

Volatility: The methyl branch in this compound reduces its volatility compared to straight-chain aldehydes of similar molecular weight, such as decanal. This is because the branching can interfere with the efficiency of molecular packing, although the effect on intermolecular forces can be complex. Lower volatility means the compound evaporates less readily, which can influence the persistence and release of its aroma.

The table below summarizes the described odor profiles of this compound and related aldehydes.

| Compound Name | Structure | Reported Odor Profile |

| This compound | Branched-chain aldehyde | Green, fatty, aldehydic. google.com |

| Decanal | Straight-chain aldehyde | Citrus, orange rind. alphaaromatics.com |

| Nonanal | Straight-chain aldehyde | Waxy, fatty, citrus peel, floral, green. thegoodscentscompany.com |

| 8-Methyl nonanal | Branched-chain aldehyde | Citrus, sweet, waxy, milky. google.com |

| 2,5,9-Trimethyl-decanal | Branched-chain aldehyde | Part of a mixture with strong woody, spicy, citrus, and sweet notes. google.com |

Significance of the Aldehyde Functional Group in Molecular Interactions and Reactivity

The aldehyde functional group (-CHO) is the primary site of chemical reactivity in this compound and is crucial for its molecular interactions. researchgate.net The carbon-oxygen double bond is highly polarized, with the oxygen atom being more electronegative, which imparts a partial positive charge on the carbonyl carbon. ajol.info This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. ajol.infopolimi.it

This inherent reactivity allows aldehydes to form covalent bonds with biological macromolecules, which is a key mechanism of their biological effects. d-nb.info A significant reaction is the formation of a Schiff base, which occurs when the aldehyde group reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins. acs.org This reversible reaction can alter the structure and function of proteins. The aldehyde group can also undergo nucleophilic addition reactions with other biological nucleophiles, such as the sulfhydryl group of cysteine residues. nih.gov The electrophilic nature of aldehydes means they can readily form adducts with DNA and proteins, which is a basis for their toxicity at high concentrations.

Stereoelectronic Effects and Interactions with Enzyme Active Sites in Biocatalysis

While specific biocatalytic studies on this compound are limited, the principles of enzyme-aldehyde interactions can be inferred from studies on related enzymes like aldehyde dehydrogenases (ALDHs). ALDHs are responsible for oxidizing aldehydes to carboxylic acids. wikipedia.org The active site of these enzymes is a highly structured environment that precisely orients the aldehyde substrate for catalysis. wikipedia.org

Stereoelectronic effects, which refer to the influence of orbital alignment on the stereochemistry and rate of a reaction, are critical in enzyme catalysis. In ALDHs, the active site facilitates the transfer of a hydride ion from the aldehyde to a cofactor, typically NAD(P)+. wikipedia.org The geometry of the active site ensures the correct anti-periplanar alignment of the breaking C-H bond and the accepting orbital of the cofactor.

For a branched-chain substrate like this compound, steric hindrance within the enzyme's active site plays a significant role. nih.gov Studies on yeast aldehyde dehydrogenases have shown that the presence of bulky amino acid residues, such as methionine, in the active site can sterically hinder the binding of non-aliphatic or branched substrates. nih.gov Conversely, replacing such residues with smaller ones, like valine, can increase the enzyme's activity towards branched-chain aldehydes. nih.gov The substrate-binding site of some ALDHs forms an "aromatic box" or an apolar tunnel that accommodates the aliphatic chain of the aldehyde, and the dimensions of this pocket influence substrate selectivity. researchgate.net Therefore, the methyl group of this compound would need to be accommodated within the active site of a metabolizing enzyme for efficient catalysis to occur.

Characterization of Receptor Binding Affinity and Specificity

Olfactory receptors are a large family of G-protein coupled receptors, and a single odorant can activate a unique combination of ORs. jneurosci.org The specificity of these receptors is remarkable. For instance, the mouse olfactory receptor I7 shows a preference for heptanal (B48729) over octanal, a difference of just one carbon atom, due to a single amino acid substitution in the receptor. nih.gov This highlights the high degree of structural discrimination at the receptor level.

The binding of aldehydes to ORs is thought to involve both the aldehyde functional group and the aliphatic chain. For the well-studied rodent OR-I7, which is activated by aliphatic aldehydes like octanal, the aldehyde group is essential for receptor activation. researchgate.net The interaction is believed to involve the formation of a reversible covalent bond, specifically a hemiacetal, between the aldehyde's carbonyl carbon and a nucleophilic amino acid residue, such as serine, within the receptor's binding pocket. This type of covalent interaction is also observed between peptide aldehyde inhibitors and serine proteases. mdpi.com

The alkyl chain of the aldehyde interacts with a hydrophobic binding pocket within the receptor. The length and shape of this chain are critical for both binding and activation. Studies on the OR-I7 receptor have shown that it prefers unbranched aliphatic chains, although it can tolerate a single methyl branch at the C-3 position. researchgate.net This suggests that the binding pocket has specific steric constraints. The methyl group at the C-9 position of this compound would therefore significantly influence its binding affinity and specificity for various olfactory receptors compared to its linear counterparts.

Comparative Analysis of this compound with Structurally Related Aldehydes and Analogues

Comparing this compound with its structural relatives underscores the impact of subtle molecular changes on biological and chemical properties.

This compound vs. Decanal: The most direct comparison is with decanal, the straight-chain C10 aldehyde. As previously mentioned, the C-9 methyl group in this compound alters the odor profile from the citrusy scent of decanal to a green, fatty aroma. google.comalphaaromatics.com This branching also reduces the volatility of this compound compared to decanal. In terms of reactivity, both possess the highly reactive aldehyde group, but the steric bulk of the iso-propyl group at the end of the this compound chain might slightly modulate its interaction with enzyme active sites or receptor binding pockets compared to the linear chain of decanal.

This compound vs. Other Branched Aldehydes: The position of the methyl group is critical. For instance, 2-methyl decanal is described as having a fresh, long-lasting citrus and watery character. thegoodscentscompany.com This contrasts with the fatty, green notes of this compound, indicating that moving the methyl group from the end of the chain (C-9) to the beginning (C-2) dramatically changes the perceived scent. Other branched aldehydes, such as the mixture containing 2,5,9-trimethyl-decanal, are associated with strong woody and spicy notes. google.com This demonstrates that both the number and position of methyl branches are key determinants of the final odor profile.

The following table provides a comparative overview of this compound and its analogues.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Structural Features | Key Functional Groups | Reported Odor/Notes |

| This compound | C₁₁H₂₂O | 170.29 | Branched chain (methyl at C-9) | Aldehyde (-CHO) | Green, fatty, aldehydic google.com |

| Decanal | C₁₀H₂₀O | 156.27 | Straight-chain (C-10) | Aldehyde (-CHO) | Citrus, orange rind alphaaromatics.com |

| Nonanal | C₉H₁₈O | 142.24 | Straight-chain (C-9) | Aldehyde (-CHO) | Waxy, fatty, citrus, floral, green thegoodscentscompany.com |

| 2-Methyl decanal | C₁₁H₂₂O | 170.29 | Branched chain (methyl at C-2) | Aldehyde (-CHO) | Fresh, long-lasting citrus, watery thegoodscentscompany.com |

| 2,5,9-Trimethyl-decanal | C₁₃H₂₆O | 198.35 | Multiple branched chains | Aldehyde (-CHO) | Part of a mixture with strong woody, spicy, citrus, and sweet notes google.com |

This comparative analysis reveals that while the aldehyde functional group provides the foundational reactivity for this class of compounds, the architecture of the alkyl chain, particularly the presence, position, and number of branches, fine-tunes the molecule's physical properties and its specific interactions with biological receptors, ultimately defining its unique chemical signature.

Therapeutic Potential and Biotechnological Applications

Explorations in Pharmaceutical Development

While still in the exploratory stages, 9-Methyldecanal is the subject of investigations for its potential efficacy in medicinal applications and the development of new pharmaceuticals. Its inherent chemical reactivity, centered on the aldehyde functional group, allows it to interact with biological molecules and pathways, forming the basis of its therapeutic potential.

One of the most notable properties being explored is its antioxidant activity. Research indicates that this compound exhibits significant potential to mitigate oxidative stress, a key factor in cellular damage and the progression of various diseases. A comparative study assessing the antioxidant capacity of several aldehydes found that this compound demonstrated a strong ability to reduce in vitro markers of oxidative stress. The proposed mechanism for this activity is the scavenging of free radicals by the aldehyde group, which neutralizes these reactive species and prevents cellular damage.

Beyond its antioxidant effects, preliminary studies have suggested other potential pharmacological activities, including:

Hypocholesterolemic Effects: Animal studies have indicated that the compound may possess properties that help lower cholesterol levels in the bloodstream.

Anti-Androgenic Activity: The compound has been identified as a potential agent that can inhibit the effects of androgens (male hormones), suggesting possible applications in conditions related to these hormones.

These findings underscore the potential of this compound as a lead compound for developing new therapeutic agents.

Table 1: Investigated Therapeutic Potentials of this compound

| Potential Application | Investigated Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Antioxidant Agent | Reduction of oxidative stress markers in vitro. | Free radical scavenging by the aldehyde functional group. | |

| Cardiovascular Health | Lowering of blood cholesterol levels in animal studies. | Influence on lipid metabolism pathways. |

| Hormone-Related Conditions | Inhibition of androgen effects. | Interference with androgen receptor activity and signaling. | |

Potential in Biotechnological Applications

The primary and most established biotechnological application of this compound is in the flavor and fragrance industry. Its distinct pleasant scent, often described as floral and aldehydic, makes it a valuable ingredient in perfumes and various personal care products.

In the realm of food biotechnology, this compound serves as a significant flavor-enhancing agent. It is recognized as an important odor-active compound that contributes to the aroma profile of certain foods. For instance, research on Gouda-type cheeses has shown that this compound plays a role in the development of desirable flavor characteristics during the maturation process, which can enhance consumer acceptance.

Table 2: Biotechnological Applications of this compound

| Industry | Specific Use | Function | Reference |

|---|---|---|---|

| Fragrance | Perfumes, Personal Care Products | Provides floral and aldehydic notes. |

| Food & Beverage | Flavoring Agent (e.g., in cheese) | Enhances and contributes to the final aroma profile. | |

Modulation of Biological Activities (e.g., antibiotic sensitivity, biofilm formation)

Emerging research has highlighted the potential for molecules derived from methyldecanals to modulate critical bacterial processes, including antibiotic sensitivity and biofilm formation. nih.gov While direct studies on this compound are limited, research on its synthetic analogues provides compelling evidence of this potential.

A key study focused on the opportunistic pathogen Pseudomonas aeruginosa, a bacterium known for its high resistance to antibiotics and its ability to form biofilms, which are structured communities of bacteria that are difficult to treat. nih.govfrontiersin.orgplos.org This bacterium can sense signaling molecules from other bacteria, such as those from the diffusible signal factor (DSF) family, which influences its behavior. nih.gov

Researchers synthesized analogues of these signaling molecules using a methyldecanal precursor. nih.gov These synthetic analogues were found to interfere with the DSF sensing pathway in P. aeruginosa. The key findings from this research include:

Inhibition of Biofilm Formation: Certain synthetic analogues were shown to reduce the formation of P. aeruginosa biofilms. nih.gov

Modulation of Antibiotic Tolerance: The addition of these analogues reversed the antibiotic tolerance induced by DSF signals. Specifically, they decreased the tolerance of clinical isolates to the antibiotic tobramycin (B1681333). nih.gov

The underlying mechanism for how aldehydes like this compound and its derivatives can exert such effects on biological systems involves their ability to interact with proteins and other biomolecules. The aldehyde group can form Schiff bases with the amine groups found in amino acids, which can alter protein structure and function, thereby affecting cellular signaling pathways. This capacity to modify proteins could explain the modulatory effects observed with its analogues on complex bacterial behaviors like biofilm formation and antibiotic resistance. nih.gov

Table 3: Modulation of Biological Activities by Methyldecanal Analogues

| Target Organism | Biological Activity Modulated | Observed Effect of Synthetic Analogues | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Biofilm Formation | Reduction in biofilm development. | nih.gov |

| Pseudomonas aeruginosa | Antibiotic Sensitivity | Decreased tolerance to tobramycin in clinical isolates. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tobramycin |

Future Research Directions and Emerging Challenges

Deeper Elucidation of Intricate Biosynthetic Pathways

A significant gap in the current knowledge of 9-methyldecanal is the precise enzymatic pathway responsible for its formation in nature. While it is understood to be a fatty acid derivative, the specific enzymes and genetic sequences involved are yet to be identified. usp.br Future research must focus on unraveling this intricate biosynthetic network.

The biosynthesis of branched-chain fatty acids, the likely precursors to this compound, involves the enzyme fatty acid synthase (FASN) using methyl-branched starter units. portlandpress.com In many bacteria, these acids are major components of membrane lipids. researchgate.net In plants and microorganisms, flavor aldehydes are often formed via the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways, which cleave unsaturated fatty acids. researchgate.net

Future investigations should aim to:

Identify Precursor Molecules: Determine the specific branched-chain fatty acid that serves as the direct precursor to this compound.

Isolate and Characterize Key Enzymes: Research should target the identification and functional characterization of the enzymes responsible for the conversion, likely including desaturases, lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases. usp.brresearchgate.net

Uncover Genetic Blueprints: Once the enzymes are known, the corresponding genes within organisms that produce this compound can be sequenced and annotated. This opens the door for biotechnological production. researchgate.netnih.gov

Challenges in this area include the often low abundance of biosynthetic intermediates and the complexity of metabolic pathways, which can have overlapping substrate specificities.

| Research Target | Proposed Approach | Rationale |

| Precursor Identification | Isotopic labeling studies; Metabolomic profiling of producing organisms. | Trace the metabolic flow to pinpoint the direct fatty acid precursor. |

| Enzyme Discovery | Protein purification from source organisms; Heterologous expression of candidate genes. | Isolate the catalytic machinery responsible for the conversion of the precursor to the aldehyde. |

| Genetic Pathway Mapping | Genome sequencing and bioinformatics analysis of producing organisms. | Identify the biosynthetic gene cluster responsible for this compound synthesis. |

Development of Advanced Stereoselective Synthesis Strategies

This compound possesses a chiral center at the C9 position, meaning it exists as two distinct enantiomers, (R)-9-methyldecanal and (S)-9-methyldecanal. These enantiomers can have different sensory properties and biological activities. The development of advanced, highly selective synthetic methods is crucial for producing enantiomerically pure forms of the compound for detailed study and specific applications.

Current organic synthesis provides routes to produce this compound, but achieving high enantioselectivity efficiently remains a challenge. researchgate.net Future research in stereoselective synthesis should focus on several key areas:

Novel Chiral Catalysts: The design and application of new chiral catalysts, such as organocatalysts or transition metal complexes, could enable highly efficient and enantioselective production. rsc.org Chiral aldehyde-mediated cascade reactions have shown promise for creating similar optically active molecules. rsc.org

Asymmetric Methodologies: Exploring and optimizing asymmetric reactions like decarboxylative asymmetric allylic alkylation (DAAA) or stereoselective allylboration could provide robust pathways to chiral aldehydes. thieme-connect.comacs.orgacs.org

Biocatalysis: Utilizing enzymes or whole-cell systems as catalysts offers a green and highly specific alternative to traditional chemical synthesis. A recombinant carboxylic acid reductase, for example, has been used to produce other branched-chain fatty aldehydes. researchgate.net

The primary challenge lies in creating methods that are not only highly selective but also scalable and economically viable for potential industrial application.

| Synthesis Strategy | Potential Advantage | Key Challenge |

| Chiral Organocatalysis | Metal-free, environmentally benign, high stereoselectivity. rsc.org | Catalyst design and optimization for the specific substrate. |

| Asymmetric Metal Catalysis | High turnover, broad substrate scope. | Cost and toxicity of metal catalysts, ligand design. |

| Enzymatic Biocatalysis | Exceptional stereoselectivity, mild reaction conditions. researchgate.net | Enzyme discovery, stability, and process optimization. |

Comprehensive Characterization of Receptor Interactions and Ligand Binding

The biological effect of this compound, particularly its characteristic odor, is initiated by its interaction with specific olfactory receptors (ORs) in the nose. rsc.org However, the identity of the specific ORs that bind to this compound and the molecular details of this interaction are unknown.

A fascinating and emerging challenge is to investigate the "true" activating ligand. Research suggests that for some aldehydes, it is not the carbonyl form but its hydrated counterpart, the 1,1-geminal-diol, that activates the receptor. acs.orgnih.govacs.org This transformation occurs in the aqueous mucus of the nasal cavity. acs.org Future research must therefore address:

Receptor Deorphanization: High-throughput screening of the hundreds of known ORs is needed to identify which ones are specifically activated by (R)- and (S)-9-methyldecanal.

Binding Pocket Analysis: Once the receptors are identified, computational modeling and site-directed mutagenesis can be used to map the specific amino acid residues in the binding pocket that interact with the aldehyde.

The Gem-Diol Hypothesis: Experiments using non-hydratable analogs of this compound are required to determine whether it is the aldehyde or its gem-diol form that is the primary agonist for its cognate receptors. nih.gov

Role of Odorant-Binding Proteins (OBPs): The function of OBPs in transporting hydrophobic molecules like this compound through the aqueous mucus to the receptors needs to be clarified. plos.orgmdpi.com Specific OBPs may show binding preference for the aldehyde and play a role in modulating the olfactory signal.

Understanding these interactions at a molecular level is fundamental to comprehending the structure-activity relationship of flavor and fragrance compounds.

Integrated Ecological Impact Assessments of this compound

As a compound used in consumer products, this compound is released into the environment, primarily through wastewater. researchgate.net While many fragrance materials are considered to pose an acceptable environmental risk at current usage levels, a detailed ecological impact assessment (EcIA) for this compound is a necessary area of future research. researchgate.net The potential for long-term, low-level exposure on ecosystems is largely unknown.

A comprehensive EcIA, following established frameworks, should be undertaken. oup.comepa.gov This involves a tiered approach to risk characterization by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). oup.com

Key research priorities include:

Environmental Fate and Degradation: Studies on the biodegradability of this compound in different environmental compartments (water, soil, sediment) are needed. Its potential for persistence and bioaccumulation must be evaluated.

Ecotoxicity Testing: The acute and chronic toxicity of this compound needs to be determined for a range of aquatic and terrestrial organisms representing different trophic levels (e.g., algae, invertebrates, fish).

Sub-lethal Effects: Research should investigate potential sub-lethal effects, such as impacts on reproduction, development, and behavior of non-target organisms, as volatile compounds can act as signaling molecules in nature. researchgate.net

The challenge is to conduct realistic assessments that account for complex environmental variables and the potential for mixture effects with other chemicals present in consumer product effluents. nih.govenvynature.org

| Assessment Area | Key Parameters to Investigate | Purpose |

| Exposure Assessment | Volume of use, release rates, physicochemical properties, biodegradation rates. | To calculate the Predicted Environmental Concentration (PEC). |

| Effects Assessment | Acute and chronic toxicity data for aquatic and terrestrial species. | To determine the Predicted No-Effect Concentration (PNEC). |

| Risk Characterization | PEC/PNEC ratio. | To quantify the potential ecological risk; a ratio >1 suggests a need for further assessment. oup.com |

Application of Multi-omics Data for Systems-Level Understanding of Biological Roles

To gain a holistic view of this compound's role in biological systems, from its synthesis to its physiological impact, future research must leverage the power of multi-omics approaches. nih.govresearchgate.net Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal complex regulatory networks and biosynthetic pathways that are missed by single-level studies. researchgate.netoup.com

A systems biology approach can be applied to:

Discover Biosynthetic Gene Clusters (BGCs): By correlating genomic data with metabolomic profiles (which would detect this compound) in producing organisms, it's possible to identify the entire gene cluster responsible for its synthesis. omu.edu.trannualreviews.org

Understand Regulatory Networks: Transcriptomics (RNA-seq) can reveal how the expression of biosynthetic genes is regulated by developmental or environmental cues. omu.edu.tr

Elucidate Physiological Effects: Combining transcriptomic and proteomic data from cells or tissues exposed to this compound can uncover the downstream signaling pathways and cellular responses it triggers, providing a deeper understanding of its mode of action beyond initial receptor binding.

The primary challenges in this field are the management and integration of large, heterogeneous datasets and the development of robust bioinformatics pipelines to translate this data into biological meaning. researchgate.netplos.org

| Omics Layer | Research Question | Expected Outcome |

| Genomics | What genes are required for this compound synthesis? | Identification of the complete biosynthetic gene cluster. omu.edu.tr |

| Transcriptomics | When and why is this compound produced? | Understanding the regulatory control of the biosynthetic pathway. |

| Proteomics | What proteins interact with this compound or are affected by it? | Insight into its mechanism of action and downstream cellular targets. |

| Metabolomics | What is the metabolic context of this compound production? | Mapping of precursor supply and related metabolic pathways. nih.gov |

By pursuing these integrated research directions, the scientific community can move towards a comprehensive and systems-level understanding of this compound, unlocking its full potential for biotechnology and ensuring its safe and sustainable use.

Q & A

Q. Methodological Answer :

- GC-MS : Effective for volatile aldehyde detection; compare retention indices with standards.

- NMR : ¹H NMR confirms aldehyde functionality, while ¹³C NMR resolves branching at C8.

- FT-IR : Strong C=O stretch (~1720 cm⁻¹) and aliphatic C-H stretches (2800–3000 cm⁻¹).